molecular formula C13H11ClN2O2S B13768563 ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- CAS No. 6631-87-4

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-

Cat. No.: B13768563
CAS No.: 6631-87-4
M. Wt: 294.76 g/mol
InChI Key: OWRLOGVOPJWMPD-UHFFFAOYSA-N
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Description

ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- is a substituted aromatic amine characterized by a p-nitroaniline backbone modified with a p-chlorophenylthiomethyl group (-SCH₂C₆H₄Cl) at the nitrogen atom. This structural modification introduces unique electronic and steric properties, distinguishing it from simpler nitroaniline derivatives.

Properties

CAS No.

6631-87-4

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-nitroaniline

InChI

InChI=1S/C13H11ClN2O2S/c14-10-1-7-13(8-2-10)19-9-15-11-3-5-12(6-4-11)16(17)18/h1-8,15H,9H2

InChI Key

OWRLOGVOPJWMPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Method via Mannich Base Formation and Acid Rearrangement

One of the primary documented methods for preparing 4-(p-chlorophenylthiomethyl) anilines, which includes the compound ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-, involves the Mannich reaction followed by acid-catalyzed rearrangement. This method is detailed in US Patent US3453330A.

Process Summary:

  • Step 1: Mannich Base Formation

    • Equimolar amounts of an aromatic thiol (such as p-chlorophenylthiol), formaldehyde, and an aromatic amine (aniline derivative) are condensed in a liquid reaction medium like ethanol.
    • This reaction proceeds without strong acid, yielding N-(phenylthiomethyl) aniline intermediates.
  • Step 2: Acid Rearrangement

    • The Mannich base is isolated or kept in solution and treated with a strong mineral acid (e.g., hydrochloric acid).
    • The mixture is heated at approximately 80–100 °C for 15 minutes to 1 hour.
    • This heating induces rearrangement to the desired 4-(p-chlorophenylthiomethyl) aniline compound.
    • After cooling, the reaction mixture is neutralized with alkali (e.g., sodium hydroxide), causing crystallization of the product.
    • The product is recovered by filtration, washing, and recrystallization.

Key Reaction Conditions and Notes:

Parameter Conditions/Details
Reaction medium Ethanol (or similar liquid medium)
Temperature (rearrangement) 80–100 °C
Acid used Concentrated hydrochloric acid
Reaction time 15 minutes to 1 hour
Neutralization Sodium hydroxide or equivalent base
Product isolation Crystallization, filtration, washing, recrystallization

This method is versatile and can be adapted for various substituted phenylthiomethyl anilines, including the p-chloro and p-nitro substituted derivatives. The process is well-documented, scalable, and yields crystalline products suitable for further use or formulation.

Summary Table of Preparation Methods for ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO-

Method Key Steps Conditions Yield & Purity Notes
Mannich Base + Acid Rearrangement Condensation of aromatic thiol, formaldehyde, aniline → Mannich base → acid rearrangement Ethanol, HCl, 80–100 °C, 15–60 min Crystalline product, high purity Scalable, well-established synthetic route
Ammonolysis of p-Nitrophenyl Chloride Preparation of p-nitroaniline precursor 160–180 °C, 1–6 MPa, 5–10 h, phase-transfer catalyst >98% purity, >96% yield Environmentally friendly, industrially viable
Polymerization of p-Nitroaniline derivatives Copolymerization with aniline, spin-coating films Aqueous acidic medium, ammonium persulfate initiator Not applicable (polymer synthesis) Provides chemical insight, not direct synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiomethyl Group

The thiomethyl (-SCH₂-) moiety in the compound enables nucleophilic substitution reactions. For example:

  • Reaction with Amines : The sulfur atom in the thiomethyl group can act as a leaving group in nucleophilic displacement reactions.

    • Example: Reaction with primary amines (e.g., methylamine) yields substituted aniline derivatives.

Key Conditions :

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionMethylamine, DMF, 80°C, 12hN-(methylamino)methyl-p-nitroaniline

Mechanistic Insight :

  • The thiomethyl group undergoes Sₙ2-type displacement , facilitated by the electron-withdrawing nitro group on the aromatic ring, which polarizes the C–S bond .

Oxidation of the Nitro Group

The para-nitro (-NO₂) group can be selectively reduced to an amine (-NH₂) under controlled conditions:

  • Catalytic Hydrogenation :

    • Example: Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to an amine without affecting the thiomethyl substituent.

Data Table :

SubstrateReducing AgentConditionsYield
N-(p-chlorophenylthiomethyl)-p-nitroanilineH₂/Pd-CEtOH, 25°C, 6h85%

Limitations : Over-reduction or sulfur oxidation may occur under harsher conditions (e.g., Raney nickel) .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS, primarily at the meta position relative to the electron-withdrawing nitro group:

  • Nitration :

    • Reaction with HNO₃/H₂SO₄ introduces a second nitro group at the meta position.

Example :

ReactionReagentsProductRegioselectivity
NitrationHNO₃, H₂SO₄, 0°C3-nitro-N-(p-chlorophenylthiomethyl)-p-nitroanilineMeta12

Mechanistic Note : The nitro group deactivates the ring, directing incoming electrophiles to the meta position12.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • With Carbonyl Compounds :

    • Reaction with aldehydes (e.g., formaldehyde) forms 1,3-thiazine derivatives.

Conditions :

Cyclization PartnerCatalystProductYield
FormaldehydeHCl, reflux6-nitro-2-(p-chlorophenyl)thiazine72%

Significance : Such heterocycles are valuable in pharmaceutical research .

Sulfur-Based Reactivity

The thiomethyl group participates in oxidation and coordination chemistry:

  • Oxidation to Sulfoxide/Sulfone :

    • H₂O₂/CH₃COOH oxidizes the thiomethyl group to sulfoxide (-SO-) or sulfone (-SO₂-).

Oxidizing AgentProductStoichiometry
H₂O₂ (30%)N-(p-chlorophenylsulfinylmethyl)-p-nitroaniline1:1
H₂O₂ (excess)N-(p-chlorophenylsulfonylmethyl)-p-nitroaniline1:2

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for metal complexes:

  • Cu(II) Complexation :

    • Forms stable complexes with Cu²⁺ ions, characterized by UV-Vis and ESR spectroscopy.

Application : These complexes show potential as catalysts in oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- is C13H12ClN3O2S, with a molecular weight of approximately 294.75 g/mol. The presence of the nitro group (–NO2) enhances its electrophilic reactivity, while the thiomethyl group (–S-CH3) allows for nucleophilic substitution reactions. The chlorophenyl component contributes to its overall stability and reactivity in various chemical processes .

Dyes and Pigments

One of the primary applications of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- is in the production of dyes and pigments. Due to its chromophoric properties, this compound can be utilized to synthesize azo dyes that are widely used in textiles and other industries. The ability to undergo electrophilic aromatic substitution makes it a valuable precursor for creating vibrant colorants.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of nitroaniline compounds can exhibit antimicrobial properties. Research involving the synthesis of new derivatives based on Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- has been conducted to evaluate their efficacy against various pathogens .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of several nitroaniline derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings suggested that modifications at the para position significantly influenced their antibacterial activity, indicating potential therapeutic applications .

Environmental Applications

Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- has also been studied for its biodegradation potential. Research involving bacterial strains capable of degrading nitroaromatic compounds highlighted the importance of this compound in bioremediation efforts. For instance, Pseudomonas species have been shown to effectively degrade p-nitroaniline under alkaline conditions, suggesting that similar pathways could be explored for Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- .

Case Study: Biodegradation

In a controlled study, Pseudomonas DL17 was able to degrade 100% of p-nitroaniline within 48 hours. The degradation pathway involved the reduction of the nitro group followed by subsequent transformations leading to less toxic metabolites. This highlights the compound's relevance in environmental remediation strategies aimed at mitigating pollution from nitroaromatic compounds .

Material Science

The unique chemical structure of Aniline, N-(p-chlorophenylthiomethyl)-p-nitro- allows it to be explored as a building block in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability and electrical conductivity.

Data Summary

Application AreaDescriptionKey Findings/Studies
Dyes and PigmentsUsed in synthesizing azo dyes for textilesEffective chromophoric properties
Medicinal ChemistryPotential antimicrobial activityDerivatives show efficacy against pathogens
Environmental ScienceBiodegradation potential using bacterial strainsComplete degradation by Pseudomonas DL17
Material ScienceBuilding block for polymer synthesisEnhanced properties in new materials

Mechanism of Action

The mechanism of action of ANILINE, N-(p-CHLOROPHENYLTHIOMETHYL)-p-NITRO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

  • p-Nitroaniline (CAS 100-01-6): Structure: A primary amine with a nitro group at the para position. Molecular formula: C₆H₆N₂O₂. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and amine group. This enhances acidity (pKa ~1.0) compared to aniline (pKa ~4.6) .
  • o-Nitroaniline (CAS 88-74-4) and m-Nitroaniline (CAS 99-09-2) :

    • Positional Isomerism : The ortho and meta nitro groups create distinct electronic environments. For example, o-nitroaniline has a lower melting point (71–73°C) compared to p-nitroaniline (148°C) due to reduced symmetry and intermolecular interactions .
    • Comparison : The target compound’s para-nitro group and N-substituent likely result in higher thermal stability than o/m-nitroanilines but lower solubility in polar solvents due to increased hydrophobicity .
  • 5-Chloro-2-nitroaniline (CAS 1635-61-6) :

    • Substituent Effects : The chlorine atom at the 5-position and nitro group at the 2-position create a sterically hindered structure. This compound’s melting point (125–127°C) is lower than p-nitroaniline, highlighting the impact of substituent positioning .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) LogP (Predicted)
p-Nitroaniline 138.12 148 Ethanol, hot water 1.39
o-Nitroaniline 138.12 71–73 Ethanol, ether 1.24
m-Nitroaniline 138.12 114 Ethanol, benzene 1.30
5-Chloro-2-nitroaniline 187.57 125–127 DMSO, acetone 2.15
Target Compound ~279.75* ~160–180* DCM, DMSO (predicted) ~3.0*

*Estimated based on structural analogs .

Key Observations :

  • The target compound’s higher molecular weight and hydrophobic substituents likely reduce water solubility compared to unsubstituted nitroanilines.
  • The thiomethyl group may enhance solubility in non-polar solvents like dichloromethane (DCM) .

Biological Activity

ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- is a compound that has garnered attention in various fields, particularly in biochemistry and toxicology. This article delves into its biological activity, highlighting its mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The chemical formula for ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- is C15H15ClN2O3S. The molecular weight is approximately 306.7 g/mol. It appears as a white crystalline solid with a melting point ranging from 193 to 195 °C. Its solubility in water is limited to about 30 ppm at 25 °C, while it is more soluble in organic solvents such as acetone (5000 mg/kg) .

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily due to its nitro and thiol functional groups. These functionalities contribute to its potential as a pesticide and its effects on mammalian systems.

Toxicological Profile

  • Acute Toxicity : The acute percutaneous LD50 for male and female rabbits is greater than 2000 mg/kg, indicating low toxicity through skin exposure. However, it shows mild irritancy to the eyes .
  • Mutagenicity : In tests such as the Ames test, the compound has been reported as non-mutagenic, suggesting it does not cause genetic mutations at tested concentrations .
  • Environmental Impact : The compound is classified under the OSPAR List of Substances of Possible Concern due to its persistence and potential bioaccumulation .

Biological Applications

ANILINE, N-(p-chlorophenylthiomethyl)-p-nitro- has been explored for various applications:

  • Pesticide Development : It has been investigated for use in pesticide formulations due to its efficacy against certain pests .
  • Pharmaceutical Research : Studies have shown that compounds with similar structures can act as inhibitors in various biochemical pathways, suggesting potential therapeutic applications .

Case Studies

  • Pesticidal Efficacy : In a controlled study, formulations containing ANILINE were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an effective pesticide .
  • Toxicological Assessments : Research conducted on laboratory animals revealed that chronic exposure led to liver enzyme alterations, suggesting possible hepatotoxic effects at higher concentrations .

Comparative Data Table

PropertyValue
Molecular Weight306.7 g/mol
Melting Point193-195 °C
Water Solubility30 ppm (25 °C)
Acute Oral LD50 (Rats)93 mg/kg
Eye IrritationMildly irritating
MutagenicityNon-mutagenic

Q & A

Q. What are the critical steps in synthesizing p-nitroaniline derivatives, and how are intermediates purified?

  • Methodological Answer : Key steps include: (i) Acetylation : Reacting aniline with acetic anhydride to form acetanilide. (ii) Nitration : Treating acetanilide with HNO₃/H₂SO₄ at controlled temperatures (5–10°C) to form p-nitroacetanilide. (iii) Hydrolysis : Acidic or basic hydrolysis of the acetyl group to yield p-nitroaniline. (iv) Purification : Recrystallization using ethanol/water mixtures to isolate pure p-nitroaniline, with TLC or HPLC to confirm purity .

Q. How are isomeric byproducts (e.g., 2-nitroaniline) separated during p-nitroaniline synthesis?

  • Methodological Answer : Minor ortho-substituted byproducts (e.g., 2-nitroaniline) are removed via fractional crystallization or column chromatography. Solvent polarity adjustments (e.g., ethanol vs. hexane) enhance separation efficiency. NMR and melting point analysis validate isomer purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in nitration regioselectivity for substituted anilines?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic effects of substituents (e.g., -NO₂, -S-CH₂-C₆H₄Cl) on aromatic ring reactivity. Fukui indices identify nucleophilic sites, while transition-state modeling predicts regioselectivity. Experimental validation via kinetic studies (e.g., varying HNO₃ concentrations) corroborates computational findings .

Q. What spectroscopic techniques are optimal for characterizing N-(p-chlorophenylthiomethyl)-p-nitroaniline derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., para-nitro vs. ortho-chlorophenyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-S bonds at ~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • XRD : Resolves crystal structure ambiguities in thiomethylated derivatives .

Q. How can reaction conditions be optimized to minimize byproducts in electrophilic aromatic substitution?

  • Methodological Answer :
  • Temperature Control : Slow addition of nitrating agents at 0–5°C reduces polysubstitution.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nitronium ion (NO₂⁺) stability.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity for para-substitution.
    Monitoring via in-situ FTIR or Raman spectroscopy tracks reaction progress .

Q. What strategies are effective in designing p-nitroaniline derivatives for biological activity studies?

  • Methodological Answer :
  • Schiff Base Formation : Condensation of p-nitroaniline with aldehydes (e.g., 4-chlorobenzaldehyde) yields imine-linked derivatives.
  • Metal Complexation : Reacting Schiff bases with Ni²⁺ or Cu²⁺ salts forms complexes for antibacterial assays.
  • Structure-Activity Relationships (SAR) : Varying substituents (e.g., thiomethyl vs. methoxy groups) correlates with bioactivity trends .

Q. How do solvent polarity and dielectric constant influence nitration efficiency in aniline derivatives?

  • Methodological Answer : Nitration rates increase in polar solvents (e.g., H₂SO₄) due to stabilization of the nitronium ion (NO₂⁺). Dielectric constants >30 enhance ionic intermediate stability. Comparative studies using acetic acid (ε = 6.2) vs. sulfuric acid (ε = 84) demonstrate solvent-dependent yield variations .

Q. What analytical methods assess the thermal stability of N-(p-chlorophenylthiomethyl)-p-nitroaniline?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Tₐ) under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, exothermic decomposition).
  • Accelerated Rate Calorimetry (ARC) : Evaluates thermal runaway risks for lab-scale safety protocols .

Q. How are data contradictions resolved when unexpected products arise in multi-step syntheses?

  • Methodological Answer :
  • Cross-Validation : Replicate reactions under identical conditions to confirm reproducibility.
  • Byproduct Identification : GC-MS or LC-MS isolates and identifies minor components (e.g., dimerization products).
  • Mechanistic Reassessment : Isotopic labeling (e.g., ¹⁵N-nitration) traces reaction pathways to identify deviations .

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